
4-Ethylphenol
Overview
Description
p-Ethylphenol, 4-Hydroxyphenylethane: is an organic compound with the molecular formula C₈H₁₀O. This compound is a white solid that occurs as an impurity in xylenols and is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biosynthesis: p-Ethylphenol is biosynthesized in two steps from p-coumaric acid. Decarboxylation gives 4-vinylphenol as catalyzed by the enzyme cinnamate decarboxylase.
Chemical Synthesis: It can be synthesized through the alkylation of phenol with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods:
Phenolic Resins Production: p-Ethylphenol is used as an impurity in xylenols for the production of commercial phenolic resins.
Precursor to 4-Vinylphenol: It serves as a precursor in the industrial production of 4-vinylphenol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Ethylphenol can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form ethylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Products include ethylbenzoquinone and ethylhydroquinone.
Reduction: Products include ethylcyclohexanol.
Substitution: Products include brominated or nitrated derivatives of p-Ethylphenol.
Scientific Research Applications
Antifungal Properties
4-Ethylphenol has demonstrated significant antifungal activity against several phytopathogenic fungi. Research indicates that it effectively inhibits the growth of pathogens such as Phytophthora sojae and Phytophthora nicotianae, which are responsible for root rot in soybeans and black shank disease in tobacco. The compound disrupts the cell membranes of these pathogens, leading to increased cell leakage and inhibition of sporangia formation and zoospore germination .
Key Findings:
- Inhibition Concentrations :
- 0.2 mmol of 4-EP significantly reduces zoosporangia formation in P. sojae.
- 0.8 mmol completely inhibits zoosporangium formation in both P. sojae and P. nicotianae.
- Plant Growth Promotion : Low concentrations of 4-EP have been shown to promote soybean plant growth without affecting germination rates .
Wine Quality and Sensory Profile
In the wine industry, this compound is often associated with undesirable aromas, typically described as "barnyard" or "medicinal." However, its presence can also be manipulated to enhance certain sensory profiles in red wines. Studies have explored the reduction of 4-EP levels using activated carbons with varying physicochemical properties to improve wine quality .
Impact on Wine:
- Sensory Analysis : Research has shown that treatment with specific activated carbons can significantly alter the headspace aroma composition and sensory profiles of wines spiked with 4-EP.
- Statistical Correlations : General Procrustes Analysis has been utilized to assess the consistency of sensory panel evaluations, linking chemical composition changes to activated carbon characteristics .
Biocontrol Agent Potential
The potential of this compound as an eco-friendly biological control agent is being investigated extensively. Its production by certain beneficial microorganisms, such as Lactobacillus plantarum, suggests that it can serve as a natural pesticide against various agricultural pests and diseases .
Case Studies:
- Soybean Root Rot Control : Field trials have demonstrated that incorporating 4-EP into soil can effectively manage soybean root rot while promoting healthy plant growth.
- Fungal Resistance : The compound's ability to trigger mycelial malformation in fungi further supports its application as a biocontrol agent against soil-borne pathogens .
Summary Table of Applications
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Ethylguaiacol: Another phenolic compound produced by Brettanomyces in wine and beer.
4-Vinylphenol: A precursor to p-Ethylphenol.
Uniqueness:
Biological Activity
4-Ethylphenol (4-EP) is a volatile organic compound commonly produced by various microbial processes, particularly in the fermentation of beverages like wine and beer. Its biological activities have garnered attention due to its potential impacts on human health, plant growth, and microbial interactions. This article delves into the diverse biological activities of 4-EP, supported by case studies, research findings, and data tables.
This compound is derived from the catabolism of aromatic amino acids such as phenylalanine and tyrosine by gut microbiota. The production of 4-EP is influenced by dietary intake and the presence of specific gut bacteria capable of metabolizing these amino acids .
Neurological Effects
Recent studies indicate that 4-EP and its sulfated form (this compound sulfate, 4EPS) may play significant roles in neurological health. For instance, a study highlighted that reductions in plasma concentrations of 4EPS correlated with decreased anxiety behaviors in autistic children, suggesting a potential link between 4-EP levels and neurological function .
Study | Population | Findings |
---|---|---|
Campbell et al. (2022) | Autistic children | Decrease in 4EPS correlated with reduced anxiety behaviors |
Needham et al. (2022) | Mice | Accumulation of 4EPS linked to neuronal degradation |
Cytotoxicity
In vitro studies have shown that high concentrations of phenolic compounds, including 4-EP, can disrupt tight junctions in colonic epithelial cells, leading to decreased cell viability. Research demonstrated that concentrations above 0.5 mM were particularly harmful, with lower concentrations causing DNA damage .
Antifungal Activity
This compound exhibits notable antifungal properties against several phytopathogenic fungi. A study demonstrated its effectiveness against Rhizoctonia solani, Fusarium graminearum, and Phytophthora sojae. The compound was shown to cause mycelial malformation and electrolyte leakage, indicating damage to the fungal cell membrane .
Fungus | Concentration (mmol) | Effect |
---|---|---|
R. solani | 0.2 | Growth inhibition |
F. graminearum | 0.4 | Mycelial malformation |
P. sojae | 0.8 | Complete inhibition of zoosporangia formation |
Impact on Plant Growth
Interestingly, while high concentrations of 4-EP can be toxic to certain fungi, low concentrations have been found to promote plant growth. In experiments with soybean and tobacco plants treated with varying levels of 4-EP, results indicated enhanced growth rates at lower dosages without adverse effects on seed germination .
Removal from Contaminated Environments
Given its biological activity, the removal of 4-EP from contaminated environments has been studied extensively. Polyaniline (PANI) compounds have been tested for their ability to adsorb and remove 4-EP from solutions effectively. Results showed that PANI could significantly reduce the concentration of 4-EP in both laboratory settings and real-world applications such as wine treatment .
Q & A
Basic Research Questions
Q. What are the primary microbial sources of 4-ethylphenol in food and beverage systems, and how can their contributions be experimentally distinguished?
- Methodological Answer : this compound in wine and fermented foods is predominantly produced by Dekkera/Brettanomyces yeasts via decarboxylation of hydroxycinnamic acids. To distinguish microbial contributions, use selective media (e.g., agar with cycloheximide to inhibit fungi) combined with GC-MS quantification of ethylphenols and their precursors (e.g., 4-hydroxycinnamic acid). Non-microbial sources, such as thermal degradation of lignin, can be identified by analyzing unfermented controls or using isotopic labeling .
Q. How can this compound be quantified in biological matrices like urine or serum with high sensitivity?
- Methodological Answer : Derivatize this compound using silylation agents (e.g., BSTFA) to enhance volatility, followed by GC-MS analysis. For improved limits of detection (LOD < 0.1 µg/L), employ solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to preconcentrate analytes. Internal standards like deuterated this compound-d10 (Kanto Reagents) minimize matrix interference .
Q. What standardized protocols exist for preparing this compound analytical reference materials?
- Methodological Answer : Use certified reference materials (CRMs) from suppliers like Sigma-Aldrich or Kanto Reagents. For deuterated analogs (e.g., this compound-d4), verify isotopic purity (>98 atom% D) via NMR or high-resolution MS. Store standards at 0–6°C in amber vials to prevent photodegradation and oxidation .
Q. How does the wine matrix influence the volatility and sensory perception of this compound?
- Methodological Answer : Ethanol content (>12% v/v) and polyphenols (e.g., tannins) reduce this compound volatility by hydrophobic interactions. Assess sensory thresholds via triangle tests in model wine solutions (pH 3.5, 14% ethanol). Quantify headspace concentrations using HS-SPME coupled with GC-olfactometry to correlate chemical data with sensory panels .
Q. What are the optimal conditions for electrochemical detection of this compound in environmental samples?
- Methodological Answer : Use screen-printed carbon electrodes (SPCEs) modified with RTILs (e.g., [OMIM][PF6]) and carbon nanomaterials. Optimize pH (2.8–5.1) and applied potential (+0.55–0.76 V) via central composite design (Statgraphics software). Validate selectivity against interferents (e.g., 4-vinylphenol) by comparing oxidation peak separation in differential pulse voltammetry .
Advanced Research Questions
Q. How can conflicting data on this compound biosynthesis pathways in gut microbiota be resolved?
- Methodological Answer : Proposed pathways include (1) tyrosine → 4-hydroxyphenylpyruvate → this compound (via decarboxylation) and (2) p-coumaric acid → m-vinylphenol → this compound. To resolve contradictions, use isotopically labeled tyrosine (¹³C or ¹⁵N) in anaerobic bioreactors with fecal microbiota. Track intermediates via LC-HRMS and metatranscriptomics to identify active enzymes (e.g., phenolic acid decarboxylases) .
Q. What mechanistic insights explain the co-breaking of C-O and C-C bonds during catalytic hydrogenation of this compound?
- Methodological Answer : Over Cr₂O₃/Al₂O₃ catalysts, DFT calculations reveal two adsorption modes: parallel (C-O bond cleavage to form ethylbenzene) and vertical (C-C bond cleavage yielding benzene/toluene). Vary reaction temperature (250–400°C) to modulate selectivity. Confirm intermediates via in situ DRIFTS and product analysis by GC-FID .
Q. How do photocatalytic (PCD) and electrochemical (ECD) degradation methods compare for this compound removal in saline wastewater?
- Methodological Answer : PCD using TiO₂ under UV achieves 85% degradation in 4 h but forms chlorinated byproducts (e.g., 4-chloroethylphenol) in saline media. ECD with boron-doped diamond electrodes achieves >90% efficiency at 2.5 V, with lower byproduct formation. Monitor degradation pathways via LC-TOF-MS and assess toxicity using Vibrio fischeri bioassays .
Q. What strategies improve selectivity of electrochemical sensors for this compound in complex matrices?
- Methodological Answer : Functionalize SPCEs with molecularly imprinted polymers (MIPs) templated for this compound. Optimize monomer-to-template ratio (e.g., 4:1 acrylamide:this compound) to enhance binding specificity. Cross-validate with interferent-spiked samples (e.g., 4-ethylguaiacol) and use machine learning (e.g., PCA) to deconvolute overlapping voltammetric peaks .
Q. How do cork-derived suberin components influence the sorption kinetics of this compound in wine aging?
- Methodological Answer : Suberin’s aliphatic domains (C16–C24 fatty acids) adsorb this compound via hydrophobic interactions. Quantify sorption capacity (Qmax) using Langmuir isotherms (0.5–10 mg/L this compound in model wine). Characterize suberin structure via FTIR (C=O stretch at 1740 cm⁻¹) and compare with alternative sorbents (e.g., activated carbon) .
Properties
IUPAC Name |
4-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
152399-67-2, 19277-91-9 (hydrochloride salt) | |
Record name | Poly(p-ethylphenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152399-67-2 | |
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Record name | 4-Ethylphenol | |
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DSSTOX Substance ID |
DTXSID4021977 | |
Record name | 4-Ethylphenol | |
Source | EPA DSSTox | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour | |
Record name | Phenol, 4-ethyl- | |
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Record name | 4-Ethylphenol | |
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Record name | 4-Ethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | p-Ethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
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Boiling Point |
217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg | |
Record name | 4-ETHYLPHENOL | |
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Record name | 4-Ethylphenol | |
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Flash Point |
104 °C, 219 °F (104 °C) (Open Cup) | |
Record name | 4-Ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol) | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
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Record name | p-Ethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |
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Density |
1.011 @ 20 °C | |
Record name | 4-ETHYLPHENOL | |
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Vapor Pressure |
0.03 [mmHg], 0.0372 mm Hg at 25 °C. | |
Record name | 4-Ethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 4-ETHYLPHENOL | |
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Mechanism of Action |
THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT. | |
Record name | 4-ETHYLPHENOL | |
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Color/Form |
COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT | |
CAS No. |
123-07-9, 29471-88-3 | |
Record name | 4-Ethylphenol | |
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Record name | Phenol, 3(or 4)-ethyl- | |
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Record name | 4-ETHYLPHENOL | |
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Record name | Phenol, 4-ethyl- | |
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Record name | 4-Ethylphenol | |
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Record name | 4-ethylphenol | |
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Record name | 4-ETHYLPHENOL | |
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Record name | 4-Ethylphenol | |
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Melting Point |
46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg | |
Record name | 4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Ethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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